5-(Trimethylsilyl)pent-4-ynylmagnesium chloride

Description

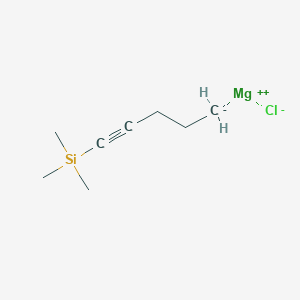

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is an organometallic compound with the molecular formula C8H15ClMgSi and a molecular weight of 199.05 g/mol. It is commonly used in organic synthesis as a Grignard reagent, which is a type of organomagnesium compound. Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of complex organic molecules.

Properties

IUPAC Name |

magnesium;trimethyl(pent-1-ynyl)silane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Si.ClH.Mg/c1-5-6-7-8-9(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPADCQIGOUJCBJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClMgSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride can be synthesized through the reaction of 5-(Trimethylsilyl)pent-4-ynyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:

5-(Trimethylsilyl)pent-4-ynyl chloride+Mg→5-(Trimethylsilyl)pent-4-ynylmagnesium chloride

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to facilitate handling and storage.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.

Coupling Reactions: It participates in coupling reactions such as Negishi coupling and Sonogashira coupling to form carbon-carbon bonds.

Carbolithiation: It can react with carbonyl compounds to form new carbon-carbon bonds and ultimately alcohols or other functionalized molecules.

Common Reagents and Conditions

Negishi Coupling: Requires a nickel or palladium catalyst and an organic halide.

Sonogashira Coupling: Utilizes a palladium catalyst and a terminal alkyne.

Carbolithiation: Involves carbonyl compounds (aldehydes and ketones) and typically proceeds under mild conditions.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Disubstituted Alkynes: Result from Sonogashira coupling.

Functionalized Molecules: Produced through carbolithiation reactions.

Scientific Research Applications

Reaction Mechanism

The compound acts as a nucleophile, donating electrons to electrophilic centers to form new carbon-carbon bonds. This nucleophilic behavior is crucial for its involvement in:

- Nucleophilic Addition : Reacting with carbonyl compounds (aldehydes and ketones) to yield alcohols.

- Coupling Reactions : Participating in reactions like Negishi and Sonogashira coupling to form disubstituted alkynes and other complex structures.

- Carbolithiation : Interacting with carbonyl compounds to generate functionalized molecules .

Applications in Organic Synthesis

This compound is widely used in several areas of organic synthesis:

Construction of Complex Carbon Skeletons

This compound facilitates the formation of intricate carbon frameworks essential for synthesizing various organic compounds, including pharmaceuticals and natural products.

Catalysis

It serves as a catalyst in numerous organic reactions, enhancing reaction rates and selectivities. Its ability to stabilize transition states contributes to improved yields in synthetic pathways.

Functionalization of Organic Molecules

The compound is instrumental in modifying existing organic molecules to introduce new functional groups or enhance biological activity. This includes applications in:

- Steroid Synthesis : Assisting in constructing the complex carbon structures found in steroids.

- Terpenoid Synthesis : Used in synthesizing naturally occurring compounds with diverse biological activities.

- Peptide Synthesis : Contributing to the formation of peptides, which are fundamental building blocks of proteins .

Case Study 1: Synthesis of Steroids

In a study focused on steroid synthesis, researchers employed this compound as a key reagent for constructing steroid frameworks. The compound facilitated the formation of specific carbon-carbon bonds necessary for the complex structure of steroids, demonstrating its effectiveness in synthetic organic chemistry.

Case Study 2: Natural Product Synthesis

Another significant application was observed in the synthesis of terpenoids. The compound's ability to react selectively with various substrates allowed chemists to create complex terpenoid structures that are often challenging to synthesize using traditional methods.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pent-4-ynylmagnesium chloride involves its ability to act as a nucleophile. The compound donates electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This nucleophilic behavior is central to its role in various organic reactions, including nucleophilic addition, coupling reactions, and carbolithiation.

Comparison with Similar Compounds

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent used in organic synthesis.

Ethylmagnesium Bromide: Commonly used for nucleophilic addition to carbonyl compounds.

Vinylmagnesium Bromide: Utilized in coupling reactions to form carbon-carbon bonds.

Uniqueness

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is unique due to its trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds with defined functionalities.

Biological Activity

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is an organometallic compound that serves as a Grignard reagent, primarily utilized in organic synthesis for forming carbon-carbon bonds. Its biological activity is largely tied to its reactivity in various organic reactions, which can lead to the synthesis of biologically relevant compounds. This article explores the biological activity of this compound, including its mechanisms, applications in synthesis, and potential implications in medicinal chemistry.

- Chemical Formula : C8H15ClMgSi

- Molecular Weight : 199.05 g/mol

The compound acts as a nucleophile, donating electrons to electrophilic centers during chemical reactions. This behavior is crucial for its role in nucleophilic addition, coupling reactions, and carbolithiation processes. The ability to form new carbon-carbon bonds underpins its utility in synthesizing complex organic molecules, including pharmaceuticals and natural products .

Biological Applications

This compound is not directly used as a drug but plays a significant role in synthesizing biologically active compounds. Its applications include:

- Organic Synthesis : Essential for constructing complex carbon skeletons with defined functionalities.

- Synthesis of Natural Products : Used in the synthesis of steroids and terpenoids, which possess diverse biological activities.

- Peptide Synthesis : Contributes to the formation of peptides, vital for various biological functions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Generated |

|---|---|---|

| Nucleophilic Addition | Addition to carbonyl compounds | Alcohols |

| Coupling Reactions | Participates in Negishi and Sonogashira coupling | Disubstituted alkynes |

| Carbolithiation | Reacts with carbonyl compounds | Functionalized molecules |

Case Study 1: Synthesis of Steroids

Research has demonstrated the utility of this compound in synthesizing steroid frameworks. For instance, the compound was used in a multi-step synthesis that involved nucleophilic addition to ketones followed by cyclization reactions to form steroidal structures .

Case Study 2: Terpenoid Synthesis

In another study, the compound facilitated the construction of complex terpenoid structures through carbolithiation reactions. These reactions are pivotal for generating biologically active terpenoids that exhibit anti-inflammatory and anti-cancer properties .

Comparative Analysis with Similar Compounds

The unique trimethylsilyl group in this compound enhances its stability and reactivity compared to other Grignard reagents such as phenylmagnesium bromide and ethylmagnesium bromide. This specificity allows for selective reactions that are crucial in synthetic pathways leading to biologically active molecules .

Table 2: Comparison with Other Grignard Reagents

| Compound | Unique Features | Typical Applications |

|---|---|---|

| This compound | Enhanced stability due to trimethylsilyl group | Synthesis of steroids and terpenoids |

| Phenylmagnesium Bromide | Commonly used for nucleophilic addition | Aromatic compound synthesis |

| Ethylmagnesium Bromide | Versatile nucleophile | Alcohol formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.